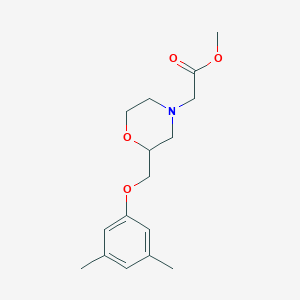

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate

Description

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

methyl 2-[2-[(3,5-dimethylphenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C16H23NO4/c1-12-6-13(2)8-14(7-12)21-11-15-9-17(4-5-20-15)10-16(18)19-3/h6-8,15H,4-5,9-11H2,1-3H3 |

InChI Key |

CLTFIEMTJQZBOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with morpholine to produce the morpholino derivative. Finally, esterification with methyl chloroacetate yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate typically involves several chemical reactions. These reactions are crucial for producing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. The compound's reactivity can be attributed to its functional groups, which allow it to participate in various chemical transformations such as:

- Esterification : The formation of esters from alcohols and acids.

- Nucleophilic substitutions : Reactions where nucleophiles replace leaving groups in organic compounds.

- Coupling reactions : These can be used to link this compound with other bioactive molecules.

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it a valuable candidate for drug discovery. Studies have shown that compounds with similar structures can inhibit or activate biochemical pathways critical for treating diseases.

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Understanding these interactions is pivotal for elucidating mechanisms of action and optimizing therapeutic strategies. For instance, research indicates that modifications to the morpholino or phenoxy groups can significantly influence biological activity.

Pharmacokinetic Studies

The compound's unique structure allows for investigations into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Such studies are essential for assessing the viability of compounds as potential therapeutic agents.

Case Studies

Several research articles highlight the applications of this compound:

- Case Study on Antiparasitic Activity : A study focused on optimizing compounds targeting N-myristoyltransferase (NMT) in Trypanosoma brucei, where derivatives of this compound exhibited improved potency against the enzyme .

- Neuropharmacological Research : Investigations into brain penetration capabilities revealed that modifications to the compound could enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders .

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the morpholine ring may enhance its binding affinity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural differences among analogues lie in substituent positions on the phenoxy group and morpholino ring. These variations influence electronic effects, steric hindrance, and metabolic stability.

- Substituent Position: The 3,5-dimethylphenoxy group in the target compound contrasts with 2,5-dimethyl (MCBX) and 2,4-dimethyl () isomers. Electron-donating methyl groups in para and meta positions (3,5) may enhance steric bulk and reduce acidity compared to ortho-substituted analogues .

Physicochemical Properties

- Crystal Packing: Nitro/chloro-substituted NSAID analogues () form extensive hydrogen-bonded networks (N–H⋯O/Cl), creating stable crystalline structures.

- LogP and Solubility: The 3,5-dimethylphenoxy group’s hydrophobicity may elevate the target’s logP compared to hydroxylated metabolites (e.g., 4-OH-[S2200] in ) but reduce it relative to trifluoromethyl-substituted aprepitant derivatives () .

Biological Activity

Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 278.35 g/mol. Its structure incorporates a morpholino group, which is known for its ability to enhance solubility and bioavailability of drug candidates. The presence of the 3,5-dimethylphenoxy moiety contributes to its reactivity and interaction with biological targets, making it a subject of interest in drug discovery.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. It has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit tyrosinase, an enzyme critical in melanin production, which has implications for treating hyperpigmentation disorders .

Binding Affinity Studies

Interaction studies have demonstrated that this compound binds effectively to specific receptors and enzymes, influencing cellular processes. Such binding affinity is crucial for understanding how the compound can modulate biochemical pathways, leading to therapeutic effects. The identification of these interactions can aid in designing more effective drugs with fewer side effects .

Biological Activity Overview

Case Studies and Research Findings

Recent investigations have focused on the compound's efficacy in various biological contexts:

- Anti-Melanogenic Effects : In cell-based experiments using B16F10 melanoma cells, this compound analogs were found to inhibit melanin production significantly. This effect was attributed to their ability to inhibit tyrosinase activity within these cells .

- Cytotoxicity Assessments : Studies assessing cell viability revealed that certain analogs maintained viability at concentrations up to 20 µM after 48 hours of treatment. However, some analogs showed concentration-dependent cytotoxicity at lower concentrations .

- Antioxidant Studies : The antioxidant potential of related compounds was evaluated using various assays (e.g., DPPH radical scavenging). These studies suggested that some derivatives could serve as effective antioxidants, potentially mitigating oxidative damage in biological systems .

Q & A

Basic Research Question

- NMR : Protons on the morpholino ring appear as distinct multiplets (δ 3.5–4.0 ppm for N–CH₂–O groups), while aromatic protons from the 3,5-dimethylphenoxy group show characteristic splitting patterns (e.g., singlet for para-substituted methyl groups) .

- IR : Stretching frequencies for ester carbonyl (C=O) typically appear at ~1740 cm⁻¹, and morpholino C–O–C bonds at ~1120 cm⁻¹ .

- EIMS : Molecular ion peaks (e.g., m/z 412 for C₂₀H₂₀N₄O₄S derivatives) and fragmentation patterns (e.g., loss of –COOCH₃) confirm the ester linkage .

What challenges arise in isolating stereoisomers of morpholino-containing derivatives, and how are they addressed?

Advanced Research Question

Chiral centers in morpholino intermediates can lead to diastereomers or enantiomers requiring specialized separation. For example, chiral HPLC using columns like Chiralpak® OD with methanol-DMEA (0.2%) in CO₂ achieves baseline resolution of isomers (e.g., retention times of 1.610 vs. 2.410 minutes) . Preferential crystallization or derivatization with chiral auxiliaries (e.g., tartaric acid) may also enhance enantiomeric excess (>98% ee) .

How do electronic effects of substituents influence the reactivity of intermediates in this compound’s synthesis?

Advanced Research Question

Electron-donating groups (e.g., –CH₃ on 3,5-dimethylphenoxy) deactivate the phenolic oxygen, necessitating harsher conditions for nucleophilic substitution . Conversely, electron-withdrawing groups (e.g., –NO₂ in aryl carboxaldehydes) increase electrophilicity, accelerating hydrazone formation with acetohydrazide intermediates . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution.

What methodologies validate the purity and stability of this compound under storage conditions?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .

- TGA/DSC : Thermal stability is evaluated by monitoring decomposition temperatures (e.g., >150°C for morpholino derivatives) .

- Long-term storage : Lyophilization and storage under inert gas (N₂/Ar) at –20°C prevent hydrolysis of the ester group .

How can contradictory spectral data between predicted and experimental results be resolved?

Advanced Research Question

Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering in morpholino). For example, DMSO-d₆ vs. CDCl₃ can alter proton environments significantly. Advanced techniques like 2D NMR (COSY, HSQC) and variable-temperature NMR clarify ambiguities by resolving coupling networks and confirming exchange phenomena . Computational tools (e.g., ACD/Labs or ChemDraw simulations) cross-validate assignments .

What role does the morpholino moiety play in the compound’s pharmacokinetic properties?

Advanced Research Question

The morpholino ring enhances solubility via its oxygen atoms while reducing metabolic degradation by sterically shielding labile groups. In vivo studies of similar compounds show prolonged half-lives due to resistance to cytochrome P450 oxidation . Molecular docking simulations suggest the morpholino group participates in hydrogen bonding with target proteins (e.g., enzyme active sites) .

What strategies mitigate side reactions during the coupling of aryl carboxaldehydes with acetohydrazide intermediates?

Basic Research Question

- Catalysis : Glacial acetic acid (2–3 drops) accelerates hydrazone formation while suppressing imine byproducts .

- Solvent choice : Methanol balances reactivity and solubility; polar aprotic solvents (e.g., DMF) may over-activate aldehydes, leading to oligomerization .

- Stoichiometry : A slight excess of aldehyde (1.1–1.2 equiv) ensures complete conversion of the hydrazide .

How are computational models applied to predict the biological activity of derivatives?

Advanced Research Question

- QSAR : Regression models correlate substituent electronic parameters (e.g., Hammett σ) with activity metrics (e.g., IC₅₀) .

- Molecular Dynamics : Simulations of ligand-receptor complexes (e.g., with kinases or GPCRs) predict binding affinities and guide structural optimization .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), bioavailability, and toxicity risks .

What analytical techniques confirm the absence of residual solvents or catalysts in the final product?

Basic Research Question

- GC-MS : Detects volatile residues (e.g., THF, DMF) below ppm thresholds .

- ICP-OES : Quantifies metal catalysts (e.g., Pd, Ni) to ensure compliance with ICH Q3D guidelines .

- ¹H NMR : Peaks for common impurities (e.g., unreacted starting materials) are identified via integration against internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.